molecular formula C14H20ClNO2 B1666766 Alachlor CAS No. 15972-60-8

Alachlor

Cat. No. B1666766
CAS RN: 15972-60-8
M. Wt: 269.77 g/mol
InChI Key: XCSGPAVHZFQHGE-UHFFFAOYSA-N
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Description

Alachlor is an herbicide from the chloroacetanilide family. It is an odorless, white solid. The greatest use of alachlor is for control of annual grasses and broadleaf weeds in crops .


Molecular Structure Analysis

The molecular formula of Alachlor is C14H20ClNO2. It has an average mass of 269.767 Da and a monoisotopic mass of 269.118256 Da . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

Alachlor can undergo various types of processes such as uptake by plants and other organisms, volatilization, sorption, runoff into surface waters, transportation into groundwater, and degradation or transformation . A study showed that a cobalt porphyrin complex was synthesized to catalyze the reductive hydrodechlorination of alachlor .


Physical And Chemical Properties Analysis

Alachlor has a molar mass of 269.767 g/mol. It appears as a cream-colored solid and is odorless. It has a density of 1.133 g/cm³. Its melting point is 39.5 °C and boiling point is 404 °C. It is soluble in water (0.0242 g/100 mL) and soluble in acetone, benzene, chloroform, ethanol, ethyl ether, and ethyl acetate .

Scientific Research Applications

Environmental Impact and Degradation

Alachlor, a chloroacetanilide herbicide, is extensively utilized in agriculture for controlling broadleaf weeds and annual grasses in crops like maize, sorghum, and soybean. However, its widespread use has led to environmental concerns, as it has been detected beyond permissible limits in soil and water resources globally. Ecotoxicological studies indicate its harmful impacts on various environmental components, including plants, animals, and humans. Research has focused on the processes governing the fate of alachlor in the environment, including sorption, transport, leaching, and transformations. Interestingly, alachlor exhibits relatively low sorption and persistence in soil and aqueous media, as it is readily degraded by physicochemical processes and microbial strains in the soil. The degradation leads to the formation of various metabolites following different metabolic pathways. The role of bacterial and fungal strains in the biotransformation of alachlor in soil and aqueous media has been highlighted, emphasizing the enzymes involved in its biodegradation (Ghani et al., 2021).

Microbial Degradation and Environmental Remediation

The microbial degradation of alachlor has been a significant focus of research due to its characterization as a dangerous, recalcitrant, and ubiquitous organic contaminant. Biodegradation is a primary process in the fate of alachlor in polluted soil under aerobic conditions. Various soil microorganisms can metabolize alachlor when it serves as the primary carbon source and energy. However, cometabolism is the main pathway for dissipating the parent compound in soil. Current research introduces the main alachlor degradation microorganisms and their metabolites but does not present a complete metabolic pathway for alachlor. This gap has led to suggestions for future research directions, including screening efficient biodegradation microorganisms, elucidating the catabolic pathway for alachlor, and applying emerging metagenomics technologies to discover new degradation genes (Wang Zhen-hua, 2009).

Environmental Impacts and Remediation Strategies

Extensive and uncontrolled usage of chloroacetanilide herbicides, including alachlor, has created environmental imbalances and concerns regarding their fate. These herbicides are classified as various classes of carcinogens by environmental agencies. The biological methods, especially the application of bacterial strain Paracoccus sp., have been proposed as advantageous and sustainable remediation technology. This strain can degrade various chloroacetanilide herbicides efficiently, highlighting the need for precision in studies related to integrated treatment technologies and the fate of degradation residues and intermediate metabolites (Mohanty & Jena, 2019).

Safety And Hazards

Alachlor can cause skin or eye irritation. Drinking water containing alachlor over long periods of time may damage the liver, kidneys, eyes, and spleen. In rats, exposure caused nasal tumors. Alachlor is thought to be a possible cancer-causing substance . It is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin .

Future Directions

There is an increasing concern about the environmental fate of alachlor and its metabolites. Microbial biodegradation is a main method of removal of alachlor in the natural environment . The key processes governing the alachlor fates in the environment have been described .

properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
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InChI

InChI=1S/C14H20ClNO2/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3
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InChI Key

XCSGPAVHZFQHGE-UHFFFAOYSA-N
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Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl
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Molecular Formula

C14H20ClNO2
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DSSTOX Substance ID

DTXSID1022265
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Molecular Weight

269.77 g/mol
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Physical Description

Alachlor is a crystalline solid. Melting point 104-106 °F (40-41 °C). Used as a herbicide., Granules or emulsifiable concentrate; [EXTOXNET], Solid, ODOURLESS COLOURLESS-TO-WHITE GREYISH-WHITE SOLID IN VARIOUS FORMS., Crystalline cream-colored solid.
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Boiling Point

100 °C at 0.02 mm Hg; 135 °C at 0.3 mm Hg, at 101.3kPa: >400 °C, 212 °F at 0.02 mmHg
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Flash Point

137 °C c.c., 278.6 °F (closed cup)
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Solubility

Soluble in diethyl ether, acetone, benzene, chloroform, ethanol, ethyl acetate; sparingly soluble in heptane, In water, 240 mg/L at 25 °C, 0.24 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (very poor)
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Density

1.133 at 25 °C/15.6 °C, 1.1 g/cm³, 1.133
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Vapor Density

Relative vapor density (air = 1): 9.3, 9.3
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Vapor Pressure

0.000022 [mmHg], 2.20X10-5 mm Hg at 25 °C, Vapor pressure, Pa at °C: (negligible), 2.2x10-5 mmHg
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Mechanism of Action

Mode of Action /in target species/: Chloroacetamides are known to inhibit biosynthesis of fatty acids, lipids, protein, isoprenoids, flavonoids, and gibberellins., The mechanism of thyroid hyperplasia and carcinogenicity of alachlor in the rat is based on the induction of T4/T3 glucuronic acid transferase (UDPGT) in the liver. Due to the enhanced glucuronidation of T4 and T3 and subsequent biliary excretion of the conjugates, the plasma concentrations of T4 and T3 are decreased. To compensate for this change, the pituitary produces more thyroid-stimulating hormone (TSH) to enhance T4 production by the thyroid. Continuous stimulation of the thyroid by increased plasma TSH levels leads to hyperplasia of the follicular epithelium and subsequently to tumor formation. The occurrance of thyroid follicular tumors following induction of hepatic UDPGT is a well-known phenomena in rats and is generally considered to be of little to no relevance for human risk assessment. Alachlor does not bind to human thyroid hormone receptor, human thyroid binding globulin or human transthyretin., Acetochlor, Alachlor and Butachlor may be grouped together based on a common end-point (nasal turbinate tumors in rats) and a known mechanism of toxicity for this endpoint. All three compounds produce tumors of the nasal olfactory epithelium in rats by way of a non-linear, non-genotoxic mode of action that includes cytotoxicity of the olfactory epithelium, followed by regenerative cell proliferation of the nasal epithelium that can then lead to neoplasia if cytotoxicity and proliferation are sustained. Acetochlor, Alachlor and Butachlor may also be grouped together based on an common end-point and a known mechanism of toxicity (UDPGT induction). All three compounds produce tumors of the thyroid follicular cells in rats by way of a non-genotoxic mode of action that includes UDPGT induction, increased TSH, alterations in T3/T4 hormone production and thyroid hyperplasia. The FIFRA Science Advisory Panel noted in /1997/, additionally, that even though the evidence illustrated that a common mechanism could be used to group certain chemicals for the development of thyroid tumors, it was recommended that this endpoint not be used in combining margins of exposure because the toxic effects were noted at doses above the Maximum Tolerated Dose (MTD)., ...there is ample evidence ...that the development of nasal olfactory epithelium tumors in rats dosed with chloroacetanilides involves the following sequence of steps,: 1) Acetochlor conjugates with glutathione (GSH) and is excreted in the bile. 2) The conjugate is biotransformed to a series of sulfur-containing products. Enterohepatic circulation of these products creates a pool of metabolites that are delivered to the nose. 3) Biotransformation to tissue-reactive and toxic metabolites. Metabolism by nasal enzymes, results in formation of a benzoquinoneimine, an electrophile and redox-active molecule. 4) Binding of toxic metabolite to cellular proteins plus possible generation of oxidative stress . 5) Cytotoxicity 6) Regenerative cell proliferation. 6) Sustained cytotoxicity and cell proliferation that results in neoplasia. The following three events are considered key events for formation of nasal olfactory epithelium tumors by the proposed non-linear, non genotoxic mode of action (MOA): Quinone imine- formation (protein binding) goes to cytotoxicity goes to cell proliferation., For more Mechanism of Action (Complete) data for ALACHLOR (9 total), please visit the HSDB record page.
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Product Name

Alachlor

Color/Form

Colorless to white crystalline solid, Cream to wine-red colored solid, Colorless to yellow crystals

CAS RN

15972-60-8
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Melting Point

40-41 °C, Colorless crystals; MW: 269.77; MP: 39.5-41.5 °C; specific gravity 1.133 at 25 °C/15.6 °C. /Technical alachlor/, 39.5 - 41.5 °C, 40 °C, 104-106 °F
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Record name ALACHLOR
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Synthesis routes and methods

Procedure details

Liposomes were formed by the reversed-phase evaporation method, as described in Szoka, et al., Biochim. Biophys. Acta, 601 (1980) 559, and O'Connell, et al., Anal. Chem., 31 (1985) 142, the disclosures of which are hereby incorporated by reference, from a mixture of DPPC, cholesterol, DPPG, and Alachlor-DPPE conjugate in a molar ration of 5:5:0.5:0.01. Forty-three μmol of this mixture were dissolved in 4.2 ml of a solvent mixture containing chloroform-isopropyl ether-methanol (6:6:1,v/v). This solution was warmed to 45° C. and 0.7 ml of the dye solution was added with swirling. This mixture was sonicated for 5 minutes under a low flow of nitrogen. The organic phase was removed under vacuum on a rotary evaporator at 40° until all frothing had stopped. An additional 1.3 ml aliquot of the dye solution was added, and the liposomes were then sequentially extruded twice through each of two polycarbonate filters of decreasing pore sizes of 1.0 μm and 0.4 μm. The diameters of the liposome preparations were measured by laser scattering in a LA-900 particle size distribution analyzer (Horiba, Irvine, Calif.), using the manufacturers method, except that the usual sonication step was omitted to avoid lysis (rupture) of the liposomes. Finally, to remove any unencapsulated dye, the liposomes were gel filtered on a 1×14 cm Sephadex G-50 column and dialyzed overnight against TBS at 4° C. When stored at 4° C., there was no significant leakage of dye over a period of 9 months as described below.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Alachlor DPPE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solvent
Quantity
4.2 mL
Type
solvent
Reaction Step Two
Name
chloroform isopropyl ether methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dye solution
Quantity
0.7 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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